molecular formula C8H6BrNO2 B2820176 7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one CAS No. 1785556-35-5

7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one

Cat. No.: B2820176
CAS No.: 1785556-35-5
M. Wt: 228.045
InChI Key: SYQJLAXLGJIXRT-UHFFFAOYSA-N
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Description

7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one is an organic compound . Its empirical formula is C8H8BrNO and it has a molecular weight of 214.06 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of this compound linked isoxazole hybrids has been achieved via a copper (I) catalyzed one-pot reaction of various aromatic aldehydes . The structures of the synthesized compounds are confirmed by 1H NMR, 13C NMR, and mass spectra .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzoxazine core with a bromine atom at the 7th position . The benzoxazine core is a bicyclic system consisting of a benzene ring fused to a 1,4-diazepine ring .

Scientific Research Applications

Bioactivity and Ecological Role

Compounds in the benzoxazinone class, such as 7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one, have been identified for their significant bioactivity, including phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds are of interest for their potential application as leads for natural herbicide models due to their ecological roles in chemical defense mechanisms of plants. Their degradation products play a crucial part in this process, and the development of new phytotoxicity bioassay techniques has been a significant advance in this area. The versatility of the benzoxazinone skeleton makes it a promising source of bioactive compounds of natural origin (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Allelochemicals and Synthetic Applications

Benzoxazinones and related compounds exhibit interesting biological properties that are beneficial for agricultural applications, including their role as allelochemicals. They show potential utility in agronomy due to their phytotoxic and antimicrobial properties. Significant efforts have been made towards the synthesis of these compounds for large-scale applications, showcasing their importance in both natural and synthetic contexts for controlling pests and diseases in crops (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).

Anticancer Research

Research into 7-substituted 5H-pyrrolo[1,2-a][3,1]benzoxazin-5-one derivatives, closely related to the this compound structure, has shown promising anti-proliferative effects against human cancer cell lines. This highlights the potential of these compounds in pharmaceutical applications, particularly in cancer treatment. The study suggests apoptosis as a possible mechanism for its anti-proliferative activity, indicating the therapeutic potential of benzoxazinone derivatives (Badolato, Carullo, Armentano, Panza, Malivindi, & Aiello, 2017).

Platelet Aggregation Inhibition

Novel derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one have been synthesized and tested for their ability to inhibit platelet aggregation, showcasing another significant pharmaceutical application. These compounds have shown promising results, indicating potential use in treating conditions related to thrombosis and cardiovascular diseases (Tian, Wang, Xia, Li, Liu, Yuan, Fang, & Zuo, 2012).

Mechanism of Action

Target of Action

It has been reported that similar compounds have shown anticancer activity . Therefore, it can be inferred that the compound might interact with cellular targets that play a crucial role in cancer progression.

Mode of Action

It has been synthesized as part of a series of compounds with potential anticancer activity . The compound’s interaction with its targets and the resulting changes at the molecular level remain to be elucidated.

Properties

IUPAC Name

7-bromo-3,4-dihydro-1,3-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-6-2-1-5-4-10-8(11)12-7(5)3-6/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQJLAXLGJIXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)OC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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